3-Amino-1-(oxolan-3-yl)pyridin-2-one
Description
3-Amino-1-(oxolan-3-yl)pyridin-2-one is a pyridin-2-one derivative featuring an amino group at position 3 and an oxolan-3-yl (tetrahydrofuran-3-yl) substituent at position 1. The pyridin-2-one core is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capabilities and structural rigidity, which facilitate interactions with biological targets . The oxolane (tetrahydrofuran) moiety introduces stereoelectronic effects and enhances solubility, while the amino group may participate in hydrogen bonding or serve as a site for further functionalization.
Properties
IUPAC Name |
3-amino-1-(oxolan-3-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-8-2-1-4-11(9(8)12)7-3-5-13-6-7/h1-2,4,7H,3,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMILVNMURIBQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=CC=C(C2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(oxolan-3-yl)pyridin-2-one typically involves the reaction of 3-aminopyridin-2-one with oxirane (ethylene oxide) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the opening of the oxirane ring and its subsequent attachment to the pyridinone core .
Industrial Production Methods
In an industrial setting, the production of 3-Amino-1-(oxolan-3-yl)pyridin-2-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(oxolan-3-yl)pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso, nitro, hydroxyl, and various substituted derivatives of 3-Amino-1-(oxolan-3-yl)pyridin-2-one .
Scientific Research Applications
3-Amino-1-(oxolan-3-yl)pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-1-(oxolan-3-yl)pyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the oxolane ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key pyridin-2-one derivatives and their properties compared to 3-Amino-1-(oxolan-3-yl)pyridin-2-one:
*Calculated based on formula C₈H₁₂N₂O₂.
Key Comparative Analyses
- Hydrogen Bonding and Crystallography: The amino and carbonyl groups in 3-Amino-1-(oxolan-3-yl)pyridin-2-one likely form robust hydrogen-bonding networks, similar to other pyridin-2-one derivatives. Etter’s graph-set analysis () suggests that such interactions dictate crystal packing and solubility, which may differ from thiazolo-fused analogs (e.g., 5,7-dimethyl derivatives) due to the absence of a sulfur-containing heterocycle .
- In contrast, pyridin-2-one derivatives designed via 3D-QSAR () emphasize substituent effects on inhibitory potency, where bulky groups (e.g., oxolane) may enhance binding affinity by filling hydrophobic pockets .
- Synthetic Accessibility: While details oxidation processes for structurally complex compounds, the synthesis of 3-Amino-1-(oxolan-3-yl)pyridin-2-one may involve cyclocondensation or alkylation strategies, akin to methods used for thiazolo-pyridinones (e.g., cyanoethylation of potassium salts) .
- Physicochemical Properties: The oxolane substituent likely improves solubility compared to non-polar alkyl or aryl groups (e.g., phenylazo derivatives in ). However, it may reduce membrane permeability relative to smaller heterocycles .
Research Findings and Implications
QSAR Insights :
CoMFA and CoMSIA models (Q² > 0.76) from highlight the importance of steric and electrostatic fields in pyridin-2-one derivatives. The oxolane group’s stereochemistry and polarity could optimize these parameters for target engagement .- Cytotoxicity Trends: Thiazolo-fused pyridinones () demonstrate that electron-withdrawing groups (e.g., azo) enhance activity, suggesting that modifying the oxolane moiety with similar groups may improve efficacy .
Synthetic Challenges : Functionalization at the pyridin-2-one N1 position (as in the target compound) is less common than modifications at C3 or C5, necessitating tailored routes such as nucleophilic substitution or transition-metal catalysis .
Biological Activity
3-Amino-1-(oxolan-3-yl)pyridin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of tropomyosin receptor kinase (TRK). This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and related case studies.
The primary mechanism by which 3-Amino-1-(oxolan-3-yl)pyridin-2-one exerts its biological effects is through the inhibition of TRK. TRK is involved in various signaling pathways that regulate cell growth and survival. By inhibiting TRK, this compound disrupts these pathways, leading to reduced tumor growth in specific cancer models.
Key Details:
- Target : Tropomyosin receptor kinase (TRK)
- Mode of Action : Inhibition of TRK signaling pathways
- Biochemical Pathways : Interference with cell growth and survival signaling
- Pharmacokinetics : Demonstrated an oral bioavailability of 378% in mouse models.
Biological Activity
Research indicates that 3-Amino-1-(oxolan-3-yl)pyridin-2-one exhibits various biological activities:
- Antitumor Activity :
- The compound has shown significant tumor growth inhibition in TRK fusion subcutaneous xenograft models (e.g., M091 and KM12), with some cases leading to complete tumor regression.
- Antimicrobial Properties :
- Preliminary studies suggest potential antimicrobial and antiviral properties, although further research is needed to elucidate these effects fully.
Comparative Analysis
To understand the unique properties of 3-Amino-1-(oxolan-3-yl)pyridin-2-one, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Aminopyridin-2-one | Lacks oxolane ring; less soluble | Moderate activity |
| 3-(Piperazin-1-yl)oxolan-2-one | Contains piperazine instead of pyridinone core | Different chemical properties |
| 3-Amino-1-(oxolan-3-yl)pyridin-2-one | Unique amino group + oxolane ring | Strong TRK inhibition |
Case Studies
Several studies have highlighted the efficacy of 3-Amino-1-(oxolan-3-yl)pyridin-2-one in various contexts:
-
In Vivo Studies :
- In mouse models, treatment with this compound led to significant reductions in tumor size in TRK fusion-positive tumors, showcasing its potential as a targeted cancer therapy.
- Kinase Inhibition Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
